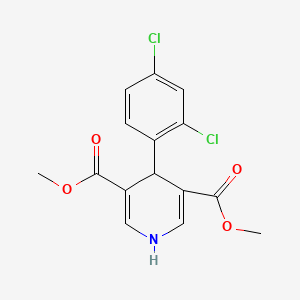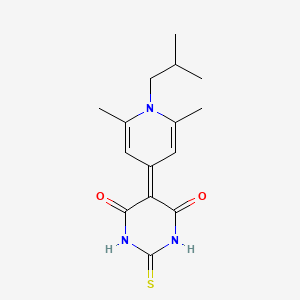
dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as methyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridinecarboxylates and is commonly used as a precursor in the synthesis of other compounds.
Applications De Recherche Scientifique
Therapeutic Effects on Pulmonary Hypertension
Research has investigated the effects of dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to in studies as DCDDP) on chronic pulmonary hypertension (PH) in rats. DCDDP was shown to significantly reduce pulmonary arterial pressure and pulmonary resistance. Its mechanisms include the reduction of free radicals and 5-HT (serotonin) content in pulmonary tissue, suggesting its potential as a treatment for PH induced by monocrotaline (MCT) (Li et al., 2002).
Catalyst for Acylation Reactions
Another study explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a derivative of the pyridinedicarboxylate structure, as a recyclable catalyst for the acylation of inert alcohols and phenols. This research demonstrated the compound's utility in facilitating acylation under base-free conditions, providing insights into its reaction mechanism and potential applications in organic synthesis (Liu et al., 2014).
Aromatization Processes
This compound and its analogs have been studied for their ability to undergo aromatization with the aid of clay-supported cuptic nitrate under ultrasound promotion. This process, which involves the oxidation of diethyl,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates, underscores the compound's relevance in chemical synthesis and the exploration of sonochemical effects on reaction pathways (Maquestiau et al., 1991).
Spectroscopic Characterization and DFT Calculations
A study on novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, closely related to this compound, involved their synthesis and comprehensive spectroscopic characterization. The research incorporated density functional theory (DFT) and time-dependent DFT calculations to elucidate the molecular structures and optical properties, providing valuable insights for drug development and analytical methodologies (Li et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4/c1-21-14(19)10-6-18-7-11(15(20)22-2)13(10)9-4-3-8(16)5-12(9)17/h3-7,13,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQGIYUODXOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)



![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)
